2-(1H-benzimidazol-1-yl)benzonitrile
Overview
Description
2-(1H-benzimidazol-1-yl)benzonitrile is an organic compound that features a benzimidazole moiety linked to a benzonitrile group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The benzimidazole ring is a well-known pharmacophore, contributing to the biological activity of many compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-1-yl)benzonitrile typically involves the condensation of benzimidazole with a benzonitrile derivative. One common method is the reaction of benzimidazole with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in acetonitrile, followed by hydrolysis . This reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole nitrogen attacks the bromomethyl group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-benzimidazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: 2-(1H-benzimidazol-1-yl)benzylamine.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)benzonitrile is primarily attributed to the benzimidazole ring. This moiety can interact with various biological targets, including enzymes and receptors. For example, it can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity and specificity .
Comparison with Similar Compounds
- 2-(1H-benzimidazol-1-yl)methylbenzoic acid
- 2-(1H-benzimidazol-1-yl)methylbenzonitrile
- Bis(pentafluorophenyl)-{1,10-[1,2-phenylenebis(methylene)]bis(1H-benzimidazole)}-digold(I) acetone solvate
Uniqueness: 2-(1H-benzimidazol-1-yl)benzonitrile is unique due to its specific combination of the benzimidazole and benzonitrile groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXQLAWUPRDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416155 | |
Record name | SBB025753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-93-8 | |
Record name | SBB025753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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